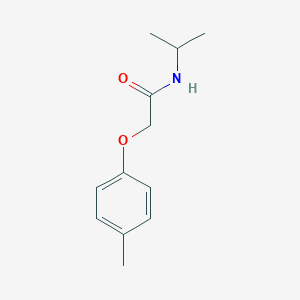

N-isopropyl-2-(4-methylphenoxy)acetamide

Description

N-Isopropyl-2-(4-methylphenoxy)acetamide is an acetamide derivative characterized by an isopropyl group attached to the nitrogen atom and a 4-methylphenoxy moiety at the α-carbon of the acetamide backbone. Acetamide derivatives are widely utilized in pharmaceuticals, agrochemicals, and flavoring agents due to their versatility in molecular interactions and metabolic stability .

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-(4-methylphenoxy)-N-propan-2-ylacetamide |

InChI |

InChI=1S/C12H17NO2/c1-9(2)13-12(14)8-15-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,13,14) |

InChI Key |

BPSRJLCGUIONSP-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OCC(=O)NC(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, molecular weights, and applications of N-isopropyl-2-(4-methylphenoxy)acetamide and related compounds:

Physicochemical and Environmental Properties

- Sulfonamide groups (e.g., CAS 714204-28-1) improve solubility in polar solvents due to hydrogen-bonding capacity .

- Synthetic Efficiency: Yields vary significantly: flufenacet analogs are synthesized in moderate yields (37.5% for compound 2b in ), while simpler derivatives like N-isopropyl-2-(methylamino)acetamide achieve >90% yields .

Environmental Impact :

Key Research Findings

Structural-Activity Relationships :

- Substitution on the phenyl ring (e.g., 4-methyl, 4-fluoro) and acetamide nitrogen (e.g., isopropyl, sulfamoyl) dictates biological activity. For instance, flufenacet’s thiadiazole ring is critical for herbicidal efficacy .

- Chiral acetamides (e.g., compound 3oa) highlight the importance of stereochemistry in pharmaceutical applications .

Regulatory and Safety Profiles :

- Flufenacet’s classification under R50/53 underscores the need for environmental risk assessments in agrochemical design .

- Flavoring acetamides require rigorous toxicity evaluations, as seen in the EU’s safety assessment of CAS 16.133 .

Synthesis Advancements: Mechanochemical methods (e.g., ethanol-assisted cross-dehydrogenative coupling) offer greener routes for synthesizing chiral acetamides with high yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.